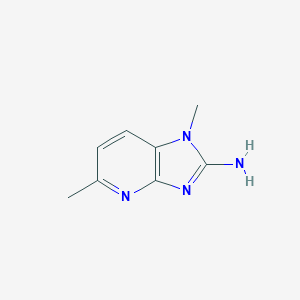![molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9](/img/structure/B134771.png)
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
概要
説明
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound with the molecular formula C8H8O3 . It’s also known by the common name 6-Hydroxy-1,4-benzodioxane .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been described in several studies . For instance, a novel 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole molecule was synthesized and characterized by FT-IR and NMR spectral techniques . Another study described the synthesis and antioxidant activity of 2,3-dihydrobenzo[1,4]dioxin-6-ol, a sesamol analogue .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been analyzed in several studies . The molecular weight is 152.147, and the exact mass is 152.047348 . The molecular formula is C8H8O3 .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol have been studied . For example, a small library of (Z)-2-(benzo[d][1,3]dioxol-5-yl) and (Z)-2,3-dihydrobenzo dioxin-6-yl analogs of 2- and 3-phenylacetonitriles has been synthesized and evaluated for their anti-cancer activities against a panel of 60 human cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol have been analyzed . The density is 1.3±0.1 g/cm3, the boiling point is 291.4±39.0 °C at 760 mmHg, and the flash point is 130.0±27.1 °C .科学的研究の応用
Anticancer Agent
- Scientific Field : Cancer Research
- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-ol” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an anticancer agent .
- Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . A clonogenic long-term survival assay was performed against HCT116 human colon cancer cells to evaluate the anticancer ability of the compound .
- Results or Outcomes : The compound showed an anticancer ability, with a GI50 value of 24.9 μM . Docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of the compound .
Inhibition and Docking Studies on IKKβ
- Scientific Field : Biochemistry
- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an inhibitor of IKKβ .
- Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . Inhibition and docking studies on IKKβ were carried out to evaluate the inhibitory ability of the compound .
- Results or Outcomes : The compound showed an inhibitory ability against IKKβ . More studies are needed to fully understand its potential applications and effectiveness .
Fabrication of High-Performance Deep-Blue OLED
- Scientific Field : Material Science
- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the fabrication of high-performance deep-blue OLED .
- Methods of Application or Experimental Procedures : The compound was used in the synthesis of a novel material for OLED . The performance of the OLED was evaluated using various techniques .
- Results or Outcomes : The OLED fabricated using the compound showed high performance . More studies are needed to fully understand its potential applications and effectiveness .
Inhibition and Docking Studies on Aurora Kinases
- Scientific Field : Biochemistry
- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an inhibitor of Aurora kinases .
- Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . Inhibition and docking studies on Aurora kinases were carried out to evaluate the inhibitory ability of the compound .
- Results or Outcomes : The compound showed an inhibitory ability against Aurora kinases . More studies are needed to fully understand its potential applications and effectiveness .
Treatment of Various Diseases
- Scientific Field : Pharmacology
- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .
- Methods of Application or Experimental Procedures : The compound was used in the synthesis of pharmaceutical compositions . The effectiveness of these compositions in treating various diseases was evaluated using various techniques .
- Results or Outcomes : The pharmaceutical compositions containing the compound showed potential in treating various diseases . More studies are needed to fully understand its potential applications and effectiveness .
Safety And Hazards
将来の方向性
The future directions of research on 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol could involve further exploration of its potential therapeutic applications, given its potent antagonist activity on D4 receptors , and its antioxidant activity . Additionally, its use in the fabrication of high-performance deep-blue OLEDs could be explored further .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZCGJRCAALLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429325 | |
| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol | |
CAS RN |
10288-72-9 | |
| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

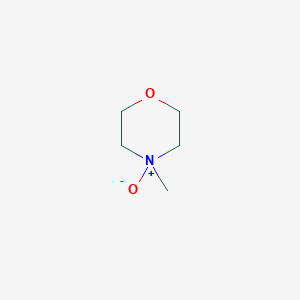
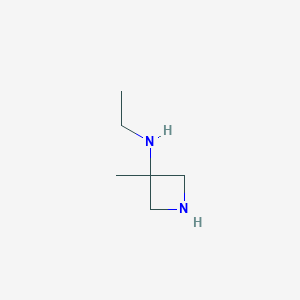
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
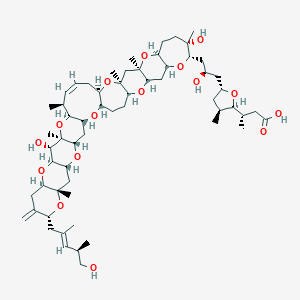
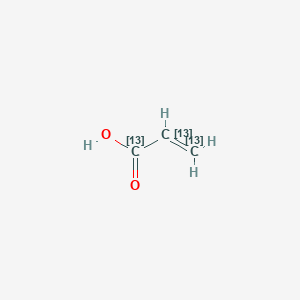
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
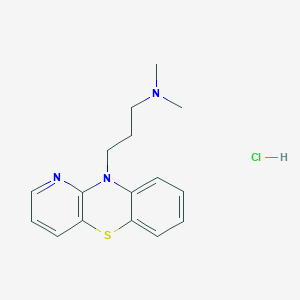
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
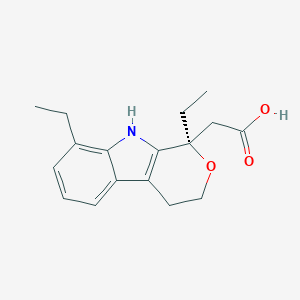
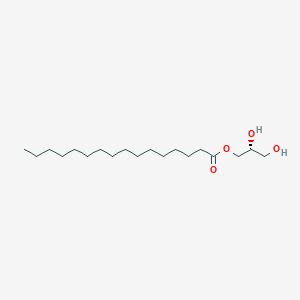
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
